N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-5-nitrofuran-2-carboxamide
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that features a unique combination of benzothiazole, thiophene, and nitrofuran moieties
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S2/c1-9-10(2)26-18(20-16(22)12-7-8-14(25-12)21(23)24)15(9)17-19-11-5-3-4-6-13(11)27-17/h3-8H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERURFAFKATGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(O4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-5-nitrofuran-2-carboxamide typically involves multi-step reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-5-nitrofuran-2-carboxamide exhibits notable biological activities, particularly antimicrobial properties. Research indicates its effectiveness against various bacterial strains, including resistant strains.
Antimicrobial Properties
The compound has shown significant antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid synthesis |
| Pseudomonas aeruginosa | Moderate activity noted | Biofilm inhibition |
| Mycobacterium tuberculosis | MIC as low as 0.016 μg/mL | Formation of reactive intermediates |
The nitrofuran component is particularly effective due to its ability to undergo biotransformation in bacterial systems, generating reactive intermediates that exert antimicrobial effects.
Applications in Medicinal Chemistry
Given its biological activity, this compound has potential applications in drug formulation for treating infections caused by resistant bacterial strains. Its unique structural features allow it to interact with various cellular targets, making it an attractive candidate for further development as an antimicrobial agent.
Applications in Materials Science
In addition to its biological applications, this compound may also find utility in materials science due to its unique chemical properties. The ability to modify its structure through various chemical reactions allows for the development of new materials with tailored properties for specific applications.
Case Studies
Several studies have investigated the compound's efficacy and mechanisms:
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant strains of bacteria, highlighting its potential as a lead compound for new antibiotics.
- Photophysical Properties Investigation : Research into the photophysical properties revealed significant blue shifts and enhanced emission characteristics when tested under various conditions, indicating potential applications in optoelectronic devices.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies and in vitro assays are often used to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides
- 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives .
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-5-nitrofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a benzothiazole ring, a thiophene moiety, and a nitrofuran group. The molecular formula is , and its IUPAC name is as follows:
| Property | Data |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H15N3O3S2 |
| Molecular Weight | 385.47 g/mol |
| Solubility | Soluble in organic solvents; insoluble in water |
| Stability | Stable under normal conditions but sensitive to light |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The nitrofuran moiety is known for its antibacterial properties. Compounds with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. They are particularly effective against anaerobic bacteria due to their ability to be reduced by nitroreductase enzymes present in these organisms .
- Anticancer Properties : Research indicates that compounds containing benzothiazole and thiophene rings exhibit cytotoxic effects against various cancer cell lines. The interaction of these compounds with cellular targets can disrupt critical pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : Some studies suggest that derivatives of nitrofuran can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Efficacy : A study highlighted the effectiveness of nitrofuran derivatives against various bacterial strains. The results indicated that modifications to the nitrofuran structure could enhance antibacterial potency, suggesting a similar potential for the compound .
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that compounds with similar structures exhibit significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves apoptosis induction through the activation of caspase pathways .
- Inflammation Modulation : Research indicates that certain benzothiazole derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting that this compound may possess similar anti-inflammatory properties .
Q & A
Q. What established synthetic routes are available for this compound, and what parameters govern reaction efficiency?
The synthesis typically involves coupling 5-nitrofuran-2-carboxylic acid derivatives with substituted thiophene precursors. A general protocol includes:
- Reagent selection : Use activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with triethylamine in anhydrous dichloromethane to facilitate amide bond formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) are preferred for solubility and reaction homogeneity .
- Temperature control : Room-temperature stirring (18–24 hours) balances reactivity and side-product minimization .
Critical parameters include stoichiometric ratios (e.g., 1:1.5 molar ratio of amine to carboxylic acid), anhydrous conditions, and post-reaction purification via silica gel chromatography .
Q. Which spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR : Resolves regioselectivity of the benzothiazole and thiophene substituents. For example, methyl groups on the thiophene ring appear as singlets near δ 2.1–2.3 ppm .
- IR spectroscopy : Confirms carbonyl (C=O, ~1680–1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) functional groups .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., molecular ion peaks matching calculated values within ±2 ppm) .
Q. What preliminary biological screening models are recommended?
- Antimicrobial assays : Use standardized broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity profiling : Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Purification refinement : Replace standard column chromatography with preparative HPLC (C18 columns, acetonitrile/water gradient) to isolate high-purity fractions (>98%) .
- Catalytic optimization : Screen alternative coupling agents (e.g., EDCI/HOBt vs. HATU) to improve amidation efficiency .
- Reaction monitoring : Use TLC or LC-MS at intermediate stages to detect hydrolysis or dimerization byproducts early .
Q. How do structural modifications impact biological activity?
- Nitrofuran moiety : Replace the nitro group with cyano or sulfonamide groups to modulate redox activity and reduce off-target cytotoxicity .
- Thiophene substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4,5-positions to enhance microbial membrane penetration .
- Benzothiazole ring : Explore halogenation (e.g., Cl, Br) to improve binding affinity to bacterial topoisomerases .
Q. How to resolve discrepancies in reported biological potency across studies?
- Standardize assay conditions : Control variables like inoculum size (e.g., 5 × 10⁵ CFU/mL), growth medium (Mueller-Hinton II), and incubation time (18–24 hours) .
- Validate mechanism of action : Perform competitive binding assays (e.g., nitroreductase inhibition) to confirm target engagement .
- Address solubility issues : Use co-solvents (e.g., DMSO ≤1%) or nanoformulation to ensure compound bioavailability in aqueous assays .
Q. What computational tools aid in rational design and SAR analysis?
- Molecular docking : Use AutoDock Vina to predict binding modes with E. coli nitroreductase (PDB: 1YLB) .
- QSAR modeling : Corporate Hammett constants (σ) and LogP values to predict antimicrobial activity (R² > 0.85) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox potential and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
